
Cholamine Bromide Hydrobromide-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholamine Bromide Hydrobromide-15N is a compound that has garnered significant interest in the scientific community due to its unique properties and applications. It is a labeled compound where the nitrogen atom is replaced with the isotope 15N, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for metabolite profiling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholamine Bromide Hydrobromide-15N involves the incorporation of the 15N isotope into the cholamine structure. This is typically achieved by using 15N-labeled ammonia or ammonium salts as starting materials. The reaction conditions often involve the use of bromine and hydrobromic acid to introduce the bromide and hydrobromide groups, respectively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Cholamine Bromide Hydrobromide-15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: Halogen substitution reactions are common, where the bromide can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions typically involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
Cholamine Bromide Hydrobromide-15N is widely used in scientific research due to its unique properties:
Biology: The compound is used in labeling studies to track metabolic processes in cells and tissues.
Industry: The compound is used in the production of labeled compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of Cholamine Bromide Hydrobromide-15N involves its ability to act as a tracer in metabolic studies. The 15N isotope provides enhanced resolution and sensitivity in NMR and MS, allowing for the precise detection and quantification of metabolites. The compound interacts with carboxyl-containing metabolites, facilitating their detection and analysis .
Comparación Con Compuestos Similares
Similar Compounds
Choline Chloride: Another cholamine derivative but with chloride instead of bromide.
Choline Bromide: Similar structure but without the 15N isotope.
Choline Iodide: Contains iodide instead of bromide.
Uniqueness
Cholamine Bromide Hydrobromide-15N is unique due to the presence of the 15N isotope, which significantly enhances its utility in NMR and MS applications. This makes it a powerful tool for metabolite profiling and other analytical techniques .
Propiedades
Fórmula molecular |
C5H16Br2N2 |
|---|---|
Peso molecular |
265.00 g/mol |
Nombre IUPAC |
2-(15N)azanylethyl(trimethyl)azanium;bromide;hydrobromide |
InChI |
InChI=1S/C5H15N2.2BrH/c1-7(2,3)5-4-6;;/h4-6H2,1-3H3;2*1H/q+1;;/p-1/i6+1;; |
Clave InChI |
NXHOZHHNVARBSS-SNHBFGBXSA-M |
SMILES isomérico |
C[N+](C)(C)CC[15NH2].Br.[Br-] |
SMILES canónico |
C[N+](C)(C)CCN.Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


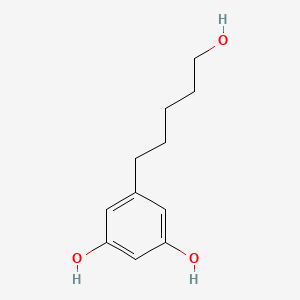
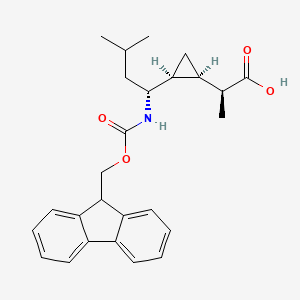

![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
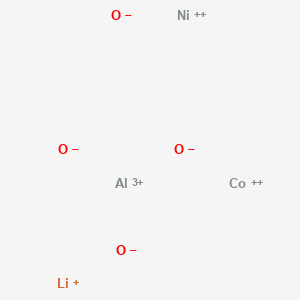
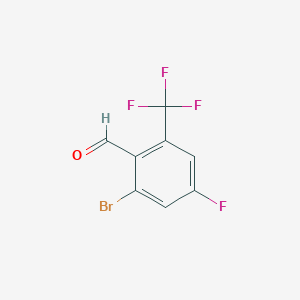
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
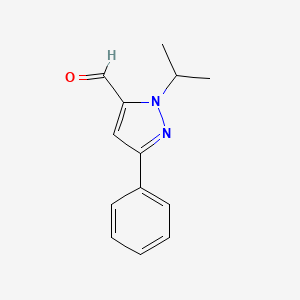
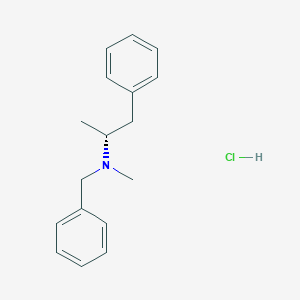
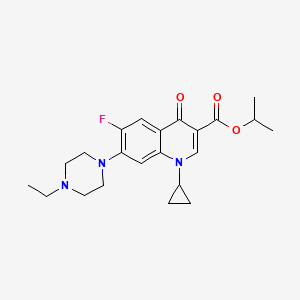
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)
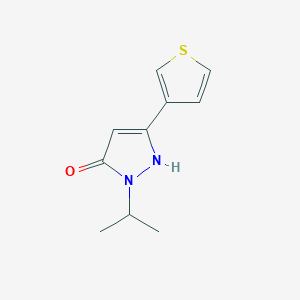
![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)
